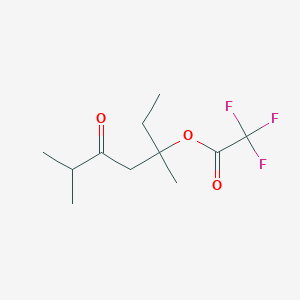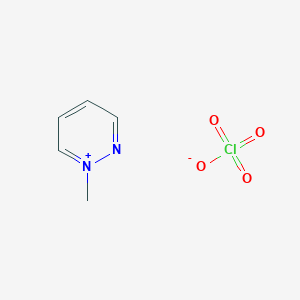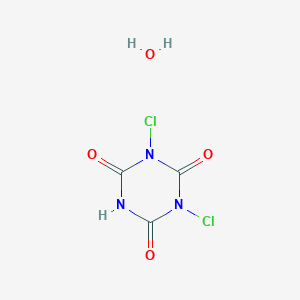
phenyl 2-(bromomethyl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-(bromomethyl)but-2-enoate is an organic compound that features a phenyl group attached to a but-2-enoate moiety with a bromomethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl 2-(bromomethyl)but-2-enoate can be synthesized through several methods. One common approach involves the bromination of phenyl but-2-enoate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically takes place in an inert solvent like carbon tetrachloride or dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2-(bromomethyl)but-2-enoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated esters.
Aplicaciones Científicas De Investigación
Phenyl 2-(bromomethyl)but-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of phenyl 2-(bromomethyl)but-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new bonds. The double bond in the but-2-enoate moiety can participate in addition reactions, further expanding its reactivity profile.
Comparación Con Compuestos Similares
Phenyl 2-(bromomethyl)but-2-enoate can be compared with similar compounds such as:
Phenyl 2-(chloromethyl)but-2-enoate: Similar reactivity but with a chlorine substituent instead of bromine.
Phenyl 2-(iodomethyl)but-2-enoate: Higher reactivity due to the presence of iodine, which is a better leaving group.
Phenyl 2-(hydroxymethyl)but-2-enoate: Contains a hydroxyl group, making it less reactive in nucleophilic substitution but more versatile in hydrogen bonding interactions.
This compound stands out due to its balanced reactivity and stability, making it a valuable compound in various chemical applications.
Propiedades
Número CAS |
62918-59-6 |
|---|---|
Fórmula molecular |
C11H11BrO2 |
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
phenyl 2-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-2-9(8-12)11(13)14-10-6-4-3-5-7-10/h2-7H,8H2,1H3 |
Clave InChI |
SYBOYRWOCXPLMM-UHFFFAOYSA-N |
SMILES canónico |
CC=C(CBr)C(=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
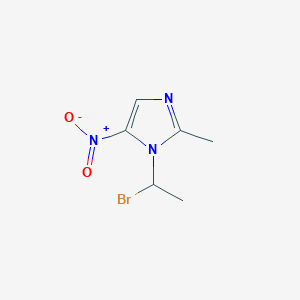
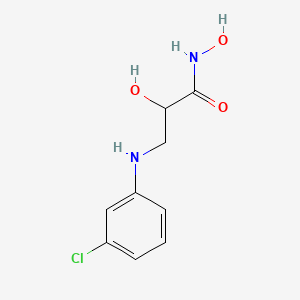
![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)
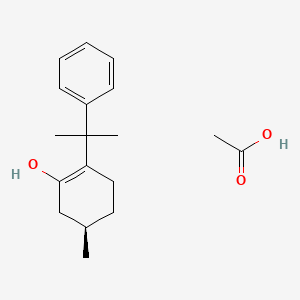
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
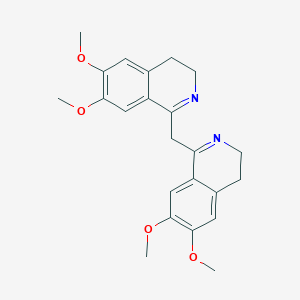
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
